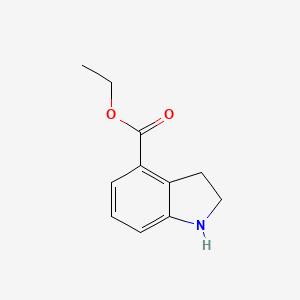
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethyl group . The specific molecular structure analysis is not available in the retrieved data.Aplicaciones Científicas De Investigación
1. Synthesis and Preclinical Profiling in Pharmacology
[(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone] has been involved in the synthesis of P2X7 antagonists, specifically in the development of a dipolar cycloaddition reaction to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. This process included the creation of chiral centers that were synthetically challenging. These compounds showed potential for the treatment of mood disorders, with one compound advancing to phase I clinical trials for safety and tolerability assessment in healthy human subjects (Chrovian et al., 2018).
2. Crystal Structure and Computational Chemistry Studies
This compound has been a part of research focusing on boric acid ester intermediates with benzene rings. Studies have been conducted to confirm the structures of such compounds using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Moreover, the molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values, which has implications for understanding the physicochemical properties of the compounds (Huang et al., 2021).
3. Application in Corrosion Inhibition
Derivatives of this compound, specifically triazole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. This research highlights their effectiveness in protecting metal surfaces through interactions at a molecular level, which is crucial for industrial applications (Ma et al., 2017).
4. Exploration in Liquid Crystal and Electrochemical Properties
Research has been conducted on the synthesis and characterization of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives. These compounds display liquid crystal behaviors over a wide mesophase range, offering potential applications in materials science. Additionally, their electrochemical properties have been explored, contributing to the understanding of their interactions and potential uses in various technological applications (Zhao et al., 2013).
5. Synthesis and Biological Evaluation of Derivatives
The compound has been part of studies involving the synthesis of pyrazoline derivatives, which have been evaluated for anti-inflammatory and antibacterial activities. These studies provide insights into the potential therapeutic uses of such derivatives in medicine (Ravula et al., 2016).
Propiedades
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-7-5-12(9-20)21-8-6-18-19-21/h1-4,6,8,12H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQWUGUXRHZVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
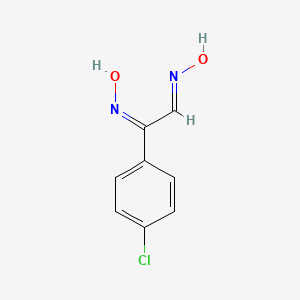
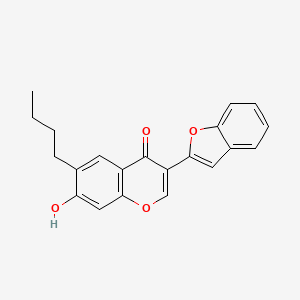
![3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B2679087.png)

![ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2679089.png)
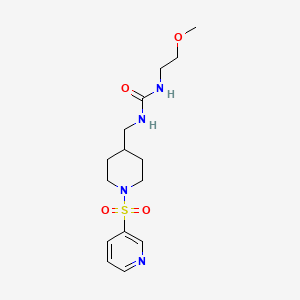
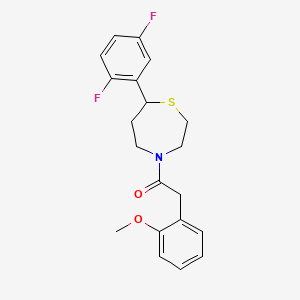
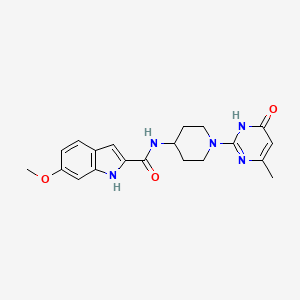
![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)
